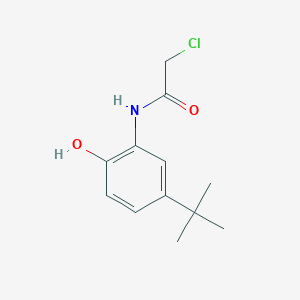

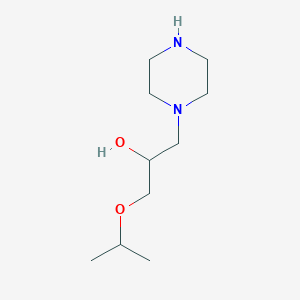

N-(5-tert-ブチル-2-ヒドロキシフェニル)-2-クロロアセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide, is a derivative of acetamide with potential biological activity. While the exact compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and evaluated for their properties and potential applications, particularly in the field of anti-cancer research.

Synthesis Analysis

The synthesis of related N-arylphenyl-2,2-dichloroacetamide analogues has been achieved through Suzuki coupling reactions, which are known for forming biaryl compounds. These analogues have shown significant anti-cancer activity, suggesting that the structural motif of N-arylphenyl acetamides could be crucial for biological activity . Similarly, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives has been reported, where interactions with methyl(organyl)dichlorosilanes lead to the formation of silaheterocyclic compounds . These synthetic approaches could potentially be adapted for the synthesis of N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, FTIR, and mass spectrometry. X-ray crystallography has also been employed to determine the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide derivatives . These studies provide insights into the molecular conformations and potential reactive sites that could be relevant for the compound of interest.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of esterification and amidation reactions. For instance, trichloroacetimidates have been used for the esterification of N-protected amino acids under neutral conditions . The chemical behavior of these compounds under different reaction conditions can inform the potential reactivity of N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide derivatives have been studied, revealing the importance of hydrogen bonding in their structures. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides exhibit intra- and intermolecular hydrogen bonds, which affect their solubility and stability . The characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provided insights into the impact of substituents on the acetamide moiety, which could be extrapolated to understand the properties of N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide .

科学的研究の応用

N-ヘテロ環の不斉合成

この化合物は、多くの天然物や医薬品におけるコア構造であるN-ヘテロ環の不斉合成に使用されています。 tert-ブチル基は立体障害を増強し、キラル中心の形成における選択性を向上させます .

シッフ塩基の前駆体

N-(5-tert-ブチル-2-ヒドロキシフェニル)-2-クロロアセトアミド: は、NNOドナーを持つシッフ塩基の合成のための前駆体として機能します。 これらの塩基は、新しい触媒プロセスの開発を含む化学研究で使用される金属錯体の形成に役立ちます .

作用機序

将来の方向性

特性

IUPAC Name |

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)8-4-5-10(15)9(6-8)14-11(16)7-13/h4-6,15H,7H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDWWQQMZDCXDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

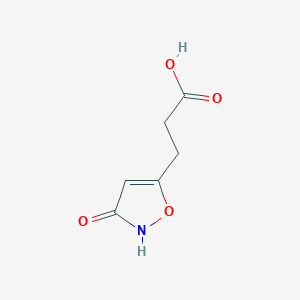

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)

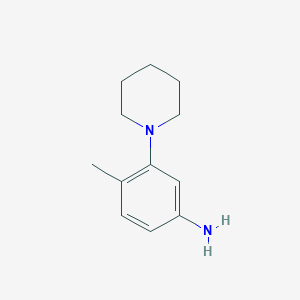

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)

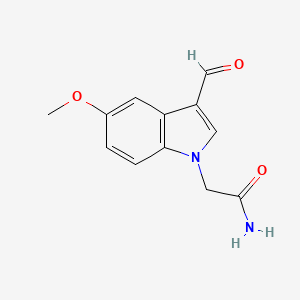

![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)

![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)